tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, an indole group, a carboxylate group, and an oxazolidine group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The indole group, for instance, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylate group might participate in acid-base reactions, the indole group might undergo electrophilic substitution, and the oxazolidine group might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylate group might make the compound polar and therefore soluble in polar solvents .Scientific Research Applications
Metabolic Pathways and Drug Metabolism
Research on compounds with tert-butyl groups and complex indole structures often focuses on their metabolic pathways, particularly how they are processed by human liver microsomes and cytochrome P450 enzymes. For example, compounds with tert-butyl moieties undergo oxidation and demethylation, leading to various metabolites that can be identified using high-resolution mass spectrometry techniques (Prakash et al., 2008). This research is crucial for understanding the metabolic fate of new therapeutic agents, predicting potential drug interactions, and optimizing pharmacokinetic profiles.
Antibacterial Activity
Indole derivatives, including those with tert-butyl groups, are explored for their potential antibacterial properties. The structure-activity relationship studies of such compounds can lead to the identification of potent inhibitors against specific bacterial strains. For instance, certain indole derivatives have been found to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, highlighting the potential of these compounds in overcoming bacterial resistance mechanisms (Héquet et al., 2014).
Anticancer Agents
The synthesis and in vitro screening of novel indole derivatives, including those with tert-butyl and oxazolidinyl groups, indicate potential applications as anticancer agents. Such compounds have been evaluated against a panel of human tumor cell lines, revealing significant cytotoxicity and suggesting a promising avenue for the development of new therapeutic options for cancer treatment (Penthala et al., 2011).
Analytical and Bioanalytical Applications
Indole derivatives, especially those with specific functional groups like tert-butyl, are also relevant in analytical chemistry for the development of sensitive and specific assays. For example, liquid chromatographic methods have been developed for the simultaneous determination of indole compounds and their metabolites in biological matrices, aiding in pharmacokinetic and drug monitoring studies (Anderton et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobutan-2-yl]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-18(14-24(30)29-20(17-33-26(29)32)15-19-10-6-5-7-11-19)22-16-28(25(31)34-27(2,3)4)23-13-9-8-12-21(22)23/h5-13,16,18,20H,14-15,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXLFFQXLSSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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